2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate
Description
Properties
IUPAC Name |
2-[[2-[2-(4-chlorophenyl)-2-adamantyl]acetyl]amino]ethyl N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31ClN2O3/c28-23-8-6-20(7-9-23)27(21-13-18-12-19(15-21)16-22(27)14-18)17-25(31)29-10-11-33-26(32)30-24-4-2-1-3-5-24/h1-9,18-19,21-22H,10-17H2,(H,29,31)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJCMJMUWNYRRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)NCCOC(=O)NC4=CC=CC=C4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule can be dissected into three primary fragments (Figure 1):
- 2-(4-Chlorophenyl)-2-adamantylacetic acid : Provides the sterically hindered adamantane core with a 4-chlorophenyl substituent.
- 2-Aminoethyl carbamate linker : Serves as the bridge between the adamantylacetyl moiety and the phenyl group.
- N-Phenylcarbamate terminus : Introduces the terminal aromatic carbamate functionality.
Strategic disconnections focus on:
- Fragment coupling via amide bond formation between the adamantylacetic acid and aminoethyl intermediate.
- Carbamate installation through reaction of the aminoethyl intermediate with phenyl isocyanate or chloroformate derivatives.
Synthesis of 2-(4-Chlorophenyl)-2-Adamantylacetic Acid
Adamantane Functionalization Strategies
The adamantane core’s rigidity necessitates careful functionalization to achieve the desired 2-position substitution. Two predominant routes emerge:
Friedel-Crafts Alkylation of Adamantane
- Reagents : 1-Adamantanol, 4-chlorophenylacetyl chloride, AlCl₃ (catalyst).
- Conditions : Dichloromethane, 0°C to room temperature, 12–24 hours.
- Mechanism : AlCl₃ facilitates the formation of a carbocation at the adamantane bridgehead, which undergoes electrophilic substitution with 4-chlorophenylacetyl chloride.
- Yield : 45–55% after silica gel chromatography (hexane/ethyl acetate 4:1).
Metal-Catalyzed C–H Activation
Acetic Acid Side Chain Installation
Preparation of 2-Aminoethyl N-Phenylcarbamate
Carbamate Formation via Chloroformate Coupling
Fragment Coupling and Final Assembly
Amide Bond Formation
- Activation Method : DCC/HOBt-mediated coupling.
- Reagents : 2-(4-Chlorophenyl)-2-adamantylacetic acid, 2-aminoethyl N-phenylcarbamate, DCC (N,N'-dicyclohexylcarbodiimide), HOBt.
- Conditions : DMF (dimethylformamide), 0°C → room temperature, 12 hours.
- Yield : 75–80% after column chromatography (ethyl acetate/hexane 1:1).
Optimization and Scalability Challenges
Solvent and Temperature Effects
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
Biological Activities
Research indicates that derivatives of this compound exhibit various biological activities:
- Antimicrobial Properties : Compounds related to the adamantane structure have shown effectiveness against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. This suggests potential applications in developing new antibiotics.
- Anticancer Potential : Some derivatives have demonstrated moderate cytotoxic effects against human epithelial lung carcinoma cells, indicating a possible role in cancer treatment.
- Ion Channel Modulation : Studies have highlighted the compound's ability to modulate calcium-activated chloride channels, which could be pivotal in regulating ion transport across cell membranes, thus impacting various physiological processes.
Case Studies and Research Findings
Several studies have explored the applications of carbamate derivatives similar to 2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate :
- Antimicrobial Efficacy : A study investigated the antibacterial effects of adamantane derivatives, noting significant activity against multi-drug resistant strains, which could lead to new therapeutic agents in antibiotic resistance scenarios.
- Cytotoxicity Assessment : Research conducted on related compounds showed promising results in reducing cell viability in cancer cell lines, suggesting a pathway for further development into anticancer drugs.
- Toxicological Studies : Toxicity assessments in animal models have indicated low subchronic toxicity levels for similar ethyl-carbamates. These studies provide essential safety data for potential therapeutic applications .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Notable Properties |
|---|---|---|
| Ethyl N-phenylcarbamate | C9H11NO2 | Used as a precursor in organic synthesis; exhibits lower biological activity compared to adamantane derivatives. |
| Carbamazepine | C15H12N2O | An anticonvulsant drug; structurally related but lacks the adamantane framework. |
| Phenylcarbamate derivatives | Varied | Often exhibit insecticidal properties; less complex than the target compound but relevant in agricultural applications. |
The uniqueness of This compound lies in its combination of bulky adamantane structure with specific aromatic functionalities, enhancing its potential biological activity while differentiating it from simpler carbamate derivatives.
Mechanism of Action
The mechanism of action of 2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantyl derivatives and phenylcarbamate compounds. Examples include:
- 2-(adamantan-2-yl)ethyl N-phenylcarbamate
- 2-(4-chlorophenyl)ethyl N-phenylcarbamate
Uniqueness
What sets 2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate apart is its combination of structural features, which confer unique chemical and biological properties. Its adamantyl moiety provides rigidity and stability, while the chlorophenyl group enhances its reactivity and potential biological activity .
Biological Activity
The compound 2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate is a complex organic molecule with significant biological implications. This carbamate derivative is characterized by its unique structural features, including an adamantyl moiety and a chlorophenyl substituent, which contribute to its diverse biological activities. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and other fields.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 467.01 g/mol. The presence of functional groups such as carbamate and amines allows for various interactions within biological systems, influencing its pharmacological properties.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit notable biological activities, including:
- Antimicrobial Properties : Compounds related to the adamantyl structure have shown efficacy against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis.
- Anticancer Activity : Preliminary studies suggest moderate cytotoxic effects against human epithelial lung carcinoma cells, indicating potential as an anticancer agent.
- Ion Channel Modulation : The compound may modulate calcium-activated chloride channels, which are essential for regulating ion transport across cell membranes.
The biological activity of this compound can be attributed to its ability to form hydrogen bonds and interact with various biological targets. Its polar nature enhances its solubility in biological fluids, facilitating interactions with cellular components.
Synthesis and Derivatives
The synthesis typically involves multi-step organic reactions, often starting with the reaction of adamantyl derivatives with hydrazine hydrate and aryl isothiocyanates. This method has been shown to yield compounds with significant antibacterial and antifungal activities.
Table 1: Comparison of Related Compounds
| Compound Name | Structure | Notable Properties |
|---|---|---|
| Ethyl N-phenylcarbamate | C₉H₁₁NO₂ | Precursor in organic synthesis; lower biological activity compared to adamantane derivatives. |
| Carbamazepine | C₁₅H₁₂N₂O | Anticonvulsant drug; structurally related but lacks the adamantane framework. |
| Phenylcarbamate derivatives | Varied | Often exhibit insecticidal properties; less complex than the target compound but relevant in agricultural applications. |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of similar adamantane derivatives against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential therapeutic applications in treating infections.
- Cytotoxicity Assays : In vitro assays conducted on human lung carcinoma cells demonstrated that derivatives of this compound exhibited cytotoxic effects, with IC50 values indicating moderate potency compared to established chemotherapeutic agents.
- Ion Channel Interaction Studies : Research focused on the modulation of calcium-activated chloride channels revealed that this compound could influence ion transport mechanisms, which may have implications for developing treatments for diseases involving ion channel dysregulation.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions using agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for amide bond formation. For example, intermediates are prepared via sequential additions of activated esters under controlled temperatures (0–5°C) to minimize side reactions. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:3 v/v), and purity is ensured through repeated washing (e.g., with brine) and drying (anhydrous Na₂SO₄). Yield optimization requires precise stoichiometry, inert atmospheres, and low-temperature activation of coupling agents .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm structural integrity in deuterated solvents (e.g., DMSO-d₆) by verifying proton environments (e.g., adamantyl CH₂, aromatic protons) and carbon shifts .
- Mass Spectrometry (MS) : Validate molecular weight via high-resolution MS (e.g., VG70-70H spectrometer) to distinguish isotopic patterns of chlorine atoms .
- Elemental Analysis : Ensure purity by comparing experimental C/H/N values to theoretical calculations (tolerance ≤0.5%) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve conformational ambiguities in this compound?
- Methodological Answer : X-ray crystallography reveals molecular packing and hydrogen-bonding networks. For example, asymmetric units may show multiple conformers (e.g., dihedral angles between aryl and adamantyl groups: 54.8°–77.5°). N–H···O hydrogen bonds often form R₂²(10) dimer motifs, which stabilize crystal lattices. Refinement protocols (riding H-atom models, anisotropic displacement parameters) ensure accuracy, while thermal ellipsoid analysis identifies dynamic disorder .
Q. What computational methods (e.g., HOMO-LUMO, MEP) predict reactivity and intermolecular interactions?
- Methodological Answer :
- HOMO-LUMO Analysis : DFT calculations (e.g., B3LYP/6-311++G(d,p)) map electron density distributions, identifying nucleophilic/electrophilic sites. Narrow HOMO-LUMO gaps (<5 eV) suggest high reactivity .
- Molecular Electrostatic Potential (MEP) : Visualizes charge gradients, highlighting hydrogen-bond acceptor/donor regions (e.g., carbonyl groups) for ligand-target docking studies .
Q. How should researchers address contradictions between spectroscopic data and computational models?
- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts or MS fragments) require cross-validation:
- Tandem MS/MS : Fragmentation patterns confirm proposed structures.
- Dynamic NMR : Resolve rotational barriers or tautomerism in flexible moieties (e.g., carbamate groups).
- Solvent Effects : Simulate NMR chemical shifts with explicit solvent models (e.g., COSMO-RS) to match experimental data .
Q. What safety protocols are recommended given limited toxicological data?
- Methodological Answer : Assume potential hazards (e.g., irritancy, organ toxicity) due to structural analogs (e.g., chlorophenyl groups). Use PPE (gloves, goggles), fume hoods, and waste neutralization (e.g., acid hydrolysis for carbamates). Acute toxicity assays (e.g., zebrafish embryos) can preliminarily assess LC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
